molecular formula C15H13ClN2O2S3 B2584270 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396814-89-3

2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2584270
CAS No.: 1396814-89-3
M. Wt: 384.91
InChI Key: OTYXFWPZDNHTLK-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This hybrid molecule incorporates a benzenesulfonamide group, a thiazole ring, and a thiophene heterocycle, pharmacophores known for their diverse biological activities . The specific integration of these motifs makes it a valuable candidate for investigating new anticancer and antimicrobial compounds. The benzenesulfonamide moiety is a privileged scaffold in drug discovery, well-recognized for its role as a zinc-binding group in the inhibition of carbonic anhydrase isoforms . Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme overexpressed in hypoxic environments of various solid tumors, including breast cancer, making it a promising target for anticancer therapy . Research on similar benzenesulfonamide derivatives has demonstrated potent CA IX inhibitory activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . Furthermore, the 2-aminothiazole core is a structure prevalent in numerous bioactive molecules and FDA-approved drugs . Compounds featuring thiazole and sulfonamide groups have been extensively studied for their antioxidant properties, demonstrating potent free radical scavenging abilities in assays such as DPPH and superoxide dismutase (SOD)-mimic activities . Additionally, such molecular architectures have shown promise in antimicrobial research . Some benzenesulfonamide-thiazole hybrids exhibit significant antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumonia . The presence of the thiophene ring may further modulate the compound's electronic properties and binding interactions, potentially enhancing its affinity for biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

2-chloro-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S3/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYXFWPZDNHTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with a thiazole derivative under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide group is known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, specifically through the inhibition of dihydropteroate synthase (DHPS) .

Case Studies :

  • A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition Studies

The compound has potential applications in studying enzyme inhibition mechanisms. Its structure allows for interactions with various biological targets, making it suitable for biochemical assays. Research indicates that modifications to the thiazole ring can enhance its binding affinity to target enzymes .

Anticancer Research

Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit specific pathways relevant to cancer progression makes it a candidate for further investigation in oncology .

Example :

  • A molecular docking study suggested that modifications of the compound could lead to enhanced activity against cancer cell lines by targeting relevant proteins involved in tumor growth .

Materials Science

In addition to biological applications, this compound can be utilized in materials science for developing advanced materials. Its unique chemical properties allow for the synthesis of specialty chemicals used in coatings and electronics .

Synthesis and Reaction Pathways

The synthesis of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through methods such as Hantzsch thiazole synthesis.
  • Chlorination Reaction : The introduction of chlorine is performed using chlorinating agents.
  • Sulfonamide Formation : The final step involves reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole ring and sulfonamide moiety. Below is a comparative analysis with key analogues:

Compound Name Thiazole Substituents Sulfonamide Substituent Key Properties/Activities Reference
Target Compound 4-Methyl, 2-(thiophen-2-yl) 2-Chlorobenzene Potential antitumor/antimicrobial activity (inferred from thiophene-thiazole hybrids)
4-Chloro-N-[2-(4-Methyl-2-Phenylthiazol-5-yl)Ethyl]Benzenesulfonamide 4-Methyl, 2-phenyl 4-Chlorobenzene Increased lipophilicity due to phenyl group; structural data available (melting point, NMR)
2-Chloro-N-({4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazol-5-yl}Methyl)Benzenesulfonamide 4-Methyl, 2-(4-CF₃-phenyl) 2-Chlorobenzene Enhanced electron-withdrawing effects from CF₃ group; improved metabolic stability
Chlorsulfuron Triazine core (non-thiazole) 2-Chloro-N-(4-methoxy-6-methyltriazin-2-yl) Herbicidal activity via acetolactate synthase inhibition; highlights sulfonamide’s versatility

Key Observations:

  • Thiophene vs.
  • Chlorine Position : The 2-chloro substituent on the benzene ring (vs. 4-chloro in ) may alter steric interactions in enzyme binding pockets.
  • Trifluoromethyl Effect : The CF₃ group in increases hydrophobicity and resistance to oxidative metabolism, suggesting a trade-off between activity and pharmacokinetics.
Physicochemical and Spectral Data
  • Melting Points : Thiazole sulfonamides typically melt between 160–256°C, reflecting high crystallinity .
  • NMR Signatures : The 4-methyl group on the thiazole appears at δ ~2.2–2.4 ppm (¹H NMR), and thiophene protons resonate at δ ~7.0–7.5 ppm .
  • Mass Spectrometry : HR-MS data for similar compounds (e.g., [M+H]⁺ = 405.0863 in ) align with theoretical values, confirming synthetic accuracy.

Optimization Challenges :

  • Regioselectivity : Ensuring substitution at the thiazole 2-position requires careful control of reaction conditions .
  • Yield Improvement : Microwave-assisted synthesis or catalyst use (e.g., Cs₂CO₃ in ) could enhance efficiency.

Biological Activity

The compound 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a synthetic organic molecule belonging to the sulfonamide class. Its unique structure, which includes a thiazole ring and a benzenesulfonamide group, suggests potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14ClN3O2S\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure features:

  • A chlorine atom that can influence its reactivity and biological interactions.
  • A thiazole ring that is known for its diverse biological activities, including antimicrobial and antiviral properties.
  • A benzenesulfonamide group , which is often associated with enzyme inhibition.

Antimicrobial Properties

Sulfonamides are known for their antibacterial effects. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often reported in the range of 1.9 to 125 μg/mL against Gram-positive bacteria like Staphylococcus aureus .

Compound MIC (μg/mL) Activity
2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamideTBDAntibacterial

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties. Some studies indicate that compounds containing thiazole rings inhibit viral replication by targeting specific viral enzymes. For example, certain thiazolidinone derivatives demonstrated high efficacy against HCV NS5B RNA polymerase, achieving over 95% inhibition at specific concentrations . This suggests that the compound may have potential as an antiviral agent, warranting further investigation.

Enzyme Inhibition

The sulfonamide moiety is known to interact with various biological targets, particularly enzymes involved in metabolic pathways. Compounds in this class often act as competitive inhibitors. For instance, studies have shown that modifications in the thiazole structure can enhance enzyme inhibition potency, making them valuable in drug design .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates of MRSA and found significant activity with MIC values ranging from 15.625 to 62.5 μM . The specific activity of 2-chloro-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide remains to be determined but is expected to follow similar trends based on its structural characteristics.
  • Antiviral Research : In vitro studies have highlighted the effectiveness of thiazole-based compounds against viral infections, particularly in inhibiting replication mechanisms . The potential application of the compound in treating viral infections could be explored through further research.

Q & A

Q. Methodological Answer :

  • Computational Modeling :
    • QSAR : Use descriptors like LogP, polar surface area, and electronic parameters (e.g., HOMO-LUMO gaps) to correlate structural features with activity. Evidence from similar sulfonamides shows thiophene and thiazole moieties enhance cytotoxicity .
    • Docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina. For example, the thiophene ring may engage in π-π stacking with receptor residues .
  • Validation :
    • Perform in vitro screening on 60 cancer cell lines (NCI-60 panel) to compare predicted vs. observed IC50 values. Discrepancies may arise from off-target effects or metabolic instability, requiring HPLC-MS stability assays .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Q. Methodological Answer :

  • 1H/13C NMR : Key signals include:
    • Thiophene protons: δ 7.2–7.4 ppm (multiplet).
    • Thiazole methyl group: δ 2.5 ppm (singlet) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress (Rf ≈ 0.75) .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from side reactions (e.g., sulfonamide hydrolysis) .

Advanced: How do structural modifications (e.g., substituent variations on the thiazole or benzene rings) influence biological activity, and how can SAR be systematically studied?

Q. Methodological Answer :

  • SAR Strategies :
    • Thiazole Modifications : Replace the 4-methyl group with electron-withdrawing groups (e.g., Cl, NO2) to enhance electrophilicity and interaction with cellular targets. Evidence shows chloro-substituted analogs exhibit 2–3× higher cytotoxicity in MCF-7 cells .
    • Benzene Ring Variations : Introduce para-substituents (e.g., methoxy, fluoro) to modulate lipophilicity. For example, 4-methoxy derivatives show improved blood-brain barrier penetration in glioblastoma models .
  • Experimental Design :
    • Synthesize a library of 10–15 analogs using parallel synthesis.
    • Test in multiple assays (e.g., apoptosis, cell cycle arrest) and use PCA (Principal Component Analysis) to identify critical structural contributors .

Basic: What purification challenges arise during synthesis, and how can solvent selection improve crystallization?

Q. Methodological Answer :

  • Common Issues :
    • Low yields due to poor solubility of intermediates.
    • Co-precipitation of by-products (e.g., unreacted sulfonyl chlorides).
  • Solutions :
    • Solvent Screening : Use ethanol for polar intermediates (yield ~55%) or acetonitrile for less polar derivatives (yield ~43%) .
    • Gradient Recrystallization : Dissolve crude product in hot ethanol, then slowly add hexane to induce crystallization while excluding impurities .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across cell lines)?

Q. Methodological Answer :

  • Root Causes :
    • Cell line-specific expression of metabolic enzymes (e.g., CYP450s) altering compound stability.
    • Assay variability (e.g., MTT vs. ATP-based viability tests).
  • Resolution Strategies :
    • Cross-Validation : Re-test compounds in 3–5 independent labs using standardized protocols (e.g., NCI’s DTP guidelines) .
    • Mechanistic Studies : Perform transcriptomics to identify differentially expressed genes in resistant vs. sensitive cell lines .

Basic: What safety and handling protocols are critical when working with this compound?

Q. Methodological Answer :

  • Toxicity Data : Similar sulfonamides show LD50 > 500 mg/kg (oral, rats), but handle as a potential irritant .
  • Protocols :
    • Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
    • Store at 2–8°C under nitrogen to prevent degradation .

Advanced: How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

Q. Methodological Answer :

  • Crystallization : Co-crystallize the compound with purified tubulin or kinases using hanging-drop vapor diffusion (20% PEG 8000, pH 7.4) .
  • Data Analysis :
    • Resolve structures to ≤2.0 Å resolution. The sulfonamide group often forms hydrogen bonds with backbone amides (e.g., Lys352 in HSP90) .
    • Compare with docking predictions to validate computational models .

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